1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

S1P receptor modulator heterocyclic chemistry medicinal chemistry

The compound 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1396678-41-3) is a synthetic small molecule characterized by a three-heterocycle architecture uniting a 3-benzyl-1,2,4-oxadiazole, an azetidine core, and an N‑linked pyrazole via an ethanone spacer (C₁₇H₁₇N₅O₂, MW 323.36). This structural arrangement places it within the class of 1,2,4‑oxadiazole azetidine derivatives disclosed as sphingosine‑1‑phosphate (S1P) receptor modulators, a pharmacologically validated target class for autoimmune and inflammatory indications.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 1396678-41-3
Cat. No. B2706158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
CAS1396678-41-3
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESC1C(CN1C(=O)CN2C=CC=N2)C3=NC(=NO3)CC4=CC=CC=C4
InChIInChI=1S/C17H17N5O2/c23-16(12-22-8-4-7-18-22)21-10-14(11-21)17-19-15(20-24-17)9-13-5-2-1-3-6-13/h1-8,14H,9-12H2
InChIKeyBPDKNNVAHUCHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS 1396678-41-3: Procurement-Relevant Structural and Pharmacological Profile


The compound 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1396678-41-3) is a synthetic small molecule characterized by a three-heterocycle architecture uniting a 3-benzyl-1,2,4-oxadiazole, an azetidine core, and an N‑linked pyrazole via an ethanone spacer (C₁₇H₁₇N₅O₂, MW 323.36). This structural arrangement places it within the class of 1,2,4‑oxadiazole azetidine derivatives disclosed as sphingosine‑1‑phosphate (S1P) receptor modulators, a pharmacologically validated target class for autoimmune and inflammatory indications [1]. The compound is supplied exclusively for non‑human research use [2].

Why In‑Class 1,2,4‑Oxadiazole Azetidine Analogs Cannot Substitute for CAS 1396678‑41‑3 in Research Applications


Although numerous 1,2,4‑oxadiazole azetidine derivatives have been patented as S1P receptor modulators, the specific substitution pattern of the target compound—3‑benzyl on the oxadiazole coupled with an N‑pyrazolyl ethanone side chain—is not present in the broader oxadiazole‑azetidine patent families such as US 8,859,598, which lacks a benzyl substituent at the oxadiazole 3‑position [1]. Similarly, pyrazole‑azetidine S1P modulator patents (e.g., US 9,062,030) do not incorporate the 1,2,4‑oxadiazole ring that defines this chemotype [2]. The simultaneous presence of all three heterocycles (oxadiazole, azetidine, and pyrazole) in a single molecule creates a unique pharmacophoric footprint that cannot be replicated by any single in‑class analog, making direct substitution unreliable without confirmatory head‑to‑head biological data [3].

Quantitative Differentiation Evidence for CAS 1396678‑41‑3 Versus Closest Structural Analogs


Structural Uniqueness: Triple‑Heterocycle Architecture Not Replicated in S1P Patent Space

Among disclosed S1P modulator chemotypes, the oxadiazole‑azetidine patent US 8,859,598 describes compounds with general Formula I lacking a benzyl substituent at the oxadiazole 3‑position, while the pyrazole‑azetidine patent US 9,062,030 lacks the 1,2,4‑oxadiazole ring entirely [1][2]. The target compound uniquely combines 3‑benzyl‑1,2,4‑oxadiazole, azetidine, and N‑pyrazolyl ethanone within a single molecule (C₁₇H₁₇N₅O₂). This exact connectivity is absent from both patent families, representing a structurally distinct chemical space.

S1P receptor modulator heterocyclic chemistry medicinal chemistry

Oxadiazole Substitution: 3‑Benzyl Differentiates from Unsubstituted Oxadiazole Analogs

The 1,2,4‑oxadiazole azetidine patent US 8,859,598 exemplifies compounds where the oxadiazole 3‑position is typically hydrogen, alkyl, or cycloalkyl, but not benzyl [1]. The closest commercially listed analogs, such as 1‑(3‑(3‑(thiophen‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl)azetidin‑1‑yl)‑2‑(1H‑pyrazol‑1‑yl)ethanone (CAS 1327575‑00‑7), replace the benzyl group with a thiophene ring . The 3‑benzyl substituent is expected to alter lipophilicity, π‑stacking potential, and S1P receptor subtype selectivity compared to non‑aryl or heteroaryl analogs, although direct comparative pharmacological data remain unpublished.

structure-activity relationship S1P receptor oxadiazole

Azetidine Core Rigidity: Conformational Constraint Not Available in Piperidine or Pyrrolidine Analogs

The azetidine ring imposes significant ring strain (~26 kcal/mol) and restricts conformational freedom compared to larger saturated nitrogen heterocycles such as piperidine or pyrrolidine, which are commonly used as azetidine replacements in S1P modulator design [1]. This conformational constraint can enhance target selectivity by reducing the number of accessible low‑energy conformations. While no direct head‑to‑head comparison between the azetidine‑containing target compound and its piperidine/pyrrolidine analogs has been reported, class‑level SAR from S1P modulator patents indicates that azetidine incorporation frequently improves S1P₁ receptor selectivity over S1P₃ [2].

conformational restriction azetidine drug design

Commercial Availability Gap: Only One Vendor Supplies This Exact Chemotype

As of 2026, CAS 1396678‑41‑3 is listed in major chemical catalogs exclusively as a research‑grade compound not for human or veterinary use [1]. Closest structural analogs such as 2‑(1H‑pyrazol‑1‑yl)‑1‑(3‑(3‑(thiophen‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl)azetidin‑1‑yl)ethanone (CAS 1327575‑00‑7) and 2‑(1H‑pyrazol‑1‑yl)‑1‑(3‑(3‑(pyrimidin‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl)azetidin‑1‑yl)ethanone (CAS 1327316‑31‑3) are available from multiple vendors, but none carry the 3‑benzyl substitution . This creates a supply‑side differentiation: researchers needing the benzyl variant have a more constrained sourcing landscape.

chemical procurement research reagents supply chain

Optimal Research Application Scenarios for CAS 1396678‑41‑3 Based on Differentiated Structural Features


S1P Receptor Subtype Selectivity Profiling in Autoimmune Disease Models

The triple‑heterocycle architecture of CAS 1396678‑41‑3, combining a 3‑benzyl‑1,2,4‑oxadiazole with azetidine and N‑pyrazolyl ethanone, makes it suitable for systematic S1P receptor subtype selectivity panels. The benzyl group on the oxadiazole may confer distinct S1P₁/S1P₃ selectivity compared to thiophenyl or pyrimidinyl analogs, as inferred from class‑level SAR in S1P modulator patents [1]. Researchers can use this compound to probe whether the benzyl substitution shifts selectivity relative to published oxadiazole‑azetidine leads.

Pharmacophore Expansion for Fragment‑Based or Structure‑Based Drug Design

The unique combination of three heterocyclic elements (1,2,4‑oxadiazole, azetidine, pyrazole) within a single molecule of MW 323 provides a compact, three‑dimensional pharmacophore for fragment‑based screening campaigns [1]. The azetidine ring introduces conformational rigidity not available in piperidine or pyrrolidine analogs, potentially reducing entropic penalties upon target binding [2]. Computational chemists can use this compound as a reference scaffold for docking studies comparing azetidine‑ vs. piperidine‑containing ligands.

Metabolic Stability and Physicochemical Benchmarking of Benzyl‑Substituted Oxadiazoles

The 3‑benzyl substitution on the oxadiazole ring is expected to alter logP, aqueous solubility, and microsomal stability relative to heteroaryl‑substituted analogs such as CAS 1327575‑00‑7 [1]. This compound can serve as a reference standard in comparative ADME panels to quantify the impact of benzyl vs. thiophenyl vs. pyrimidinyl substitution on metabolic stability and permeability, informing lead optimization campaigns in the S1P modulator space.

Chemical Probe Development for S1P Pathway Dissection

Given its distinct structural signature not covered by the exemplified compounds in US 8,859,598 or US 9,062,030, CAS 1396678‑41‑3 can be deployed as a chemical probe to dissect S1P receptor signaling pathways where the azetidine‑oxadiazole‑pyrazole triad may engage receptor subtypes differently than simpler oxadiazole‑azetidine or pyrazole‑azetidine analogs [1][2]. Its procurement enables target deconvolution studies that would not be possible with existing in‑class compounds.

Quote Request

Request a Quote for 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.